Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-[4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE is a complex organic compound with a unique structure that includes fluorinated aniline, methoxyphenethyl, and imidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the imidazolidinyl ring and the esterification of the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
ETHYL 4-[4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 4-[4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL 4-{4-[(4-FLUOROANILINO)SULFONYL]ANILINO}-4-OXO-2-BUTENOATE
- ETHYL 4-[[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYLMETHYL]BENZOATE .
Uniqueness
ETHYL 4-[4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C29H28FN3O5S |
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Molecular Weight |
549.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-6-12-23(13-7-20)33-27(35)25(18-26(34)31-22-10-8-21(30)9-11-22)32(29(33)39)17-16-19-4-14-24(37-2)15-5-19/h4-15,25H,3,16-18H2,1-2H3,(H,31,34) |
InChI Key |
UAPXXCXUGKXKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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